

Strontium-90: A Technical Guide to Its Environmental Presence and Artificial Genesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Strontium-90**

Cat. No.: **B1230875**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Strontium-90** (Sr-90), focusing on its environmental abundance resulting from anthropogenic activities versus its direct production through artificial means. This document delves into the quantitative aspects of its presence, details the experimental protocols for its detection and quantification, and illustrates the key processes of its formation and analysis.

Executive Summary

Strontium-90, a radioactive isotope of strontium with a half-life of 28.9 years, is not a naturally occurring radionuclide in any significant quantity. Its presence in the environment is almost exclusively a consequence of human nuclear activities. This guide elucidates the stark contrast between its negligible natural abundance and its significant generation through artificial nuclear fission. Understanding this distinction is critical for environmental monitoring, radiological protection, and the development of medical countermeasures and radiopharmaceuticals.

Natural Abundance: A Legacy of Anthropogenic Fallout

Contrary to stable strontium isotopes, **Strontium-90** is not a component of the natural geological environment. The trace amounts of Sr-90 detected in various environmental matrices are primarily the result of global fallout from atmospheric nuclear weapons testing

conducted from the 1950s to the 1980s.[\[1\]](#)[\[2\]](#) Nuclear accidents, such as the Chernobyl and Fukushima Daiichi disasters, have also contributed to localized and regional contamination.[\[1\]](#)
[\[3\]](#)

The "natural abundance" of **Strontium-90**, therefore, refers to this background level of contamination. Its concentration varies geographically and has been steadily decreasing over time due to radioactive decay.

Quantitative Data on Environmental Concentrations

The following tables summarize the typical concentrations of **Strontium-90** found in various environmental samples, largely attributable to historical fallout. These values can be considered the baseline or "background" levels.

Environmental Matrix	Concentration Range	Notes
Soil	0.40 - 96.5 Bq/kg	Concentrations vary significantly based on location, soil type, and proximity to past nuclear events. For example, soil samples from the southern coast of Iran showed a range of 0.40–3.01 Bq/kg, while those near nuclear facilities could be higher (6.2–96.5 Bq/kg). ^[4] Samples from the Fukushima exclusion zone ranged from 3.0 to 23.3 Bq/kg. ^[5]
Water (Drinking)	Typically < 0.1 pCi/L (3.7 mBq/L)	The U.S. EPA has set a maximum contaminant level for Strontium-90 in drinking water at 8 pCi/L. ^[6] ^[7] The median concentration in U.S. drinking water in 1995 was 0.1 pCi/L. ^[7]
Water (River/Ocean)	Variable, generally low	The Columbia River upstream of the Hanford Site showed an average of 0.080 pCi/L in 1998, attributed to global fallout. ^[6] The Fukushima disaster released an estimated 0.1 to 1 PBq of Strontium-90 into the Pacific Ocean. ^[3]
Biota (e.g., Fish, Plants)	Variable, subject to bioaccumulation	Fish from the Hudson River showed concentrations as high as 24.5 pCi/kg. ^[2] Strontium-90 can be taken up by plants and enter the food chain. ^[1]

Artificial Production: A Product of Nuclear Fission

Strontium-90 is a significant and hazardous byproduct of nuclear fission. It is produced in large quantities in nuclear reactors and during the detonation of nuclear weapons.[\[1\]](#)[\[8\]](#) The primary mechanism for its formation is the fission of heavy nuclei, such as Uranium-235 (U-235) and Plutonium-239 (Pu-239), by neutrons.

Fission Product Yield

The quantity of **Strontium-90** produced is described by its fission product yield, which is the number of Sr-90 atoms produced per 100 fission events. This yield is dependent on the fissile material and the energy of the neutrons causing fission.

Fissile Isotope	Thermal Neutron Fission Yield (%)
Uranium-235 (U-235)	5.7
Uranium-233 (U-233)	6.6
Plutonium-239 (Pu-239)	2.0

Source:[\[3\]](#)

Inventory in Spent Nuclear Fuel and High-Level Waste

A substantial inventory of **Strontium-90** exists within spent nuclear fuel (SNF) and high-level radioactive waste (HLW). More than 95% of the radioactivity from these wastes comes from radionuclides with half-lives of less than 50 years, primarily Cesium-137 and **Strontium-90**.[\[9\]](#) **Strontium-90** is considered high-level waste due to its long half-life and significant decay heat. [\[3\]](#)[\[10\]](#) The United States' inventory of HLW includes 601 capsules of separated **Strontium-90** stored at the Hanford Site.[\[9\]](#)

Experimental Protocols for Strontium-90 Determination

The accurate quantification of **Strontium-90** in various matrices is essential for environmental monitoring and radiation protection. The following provides a detailed methodology based on

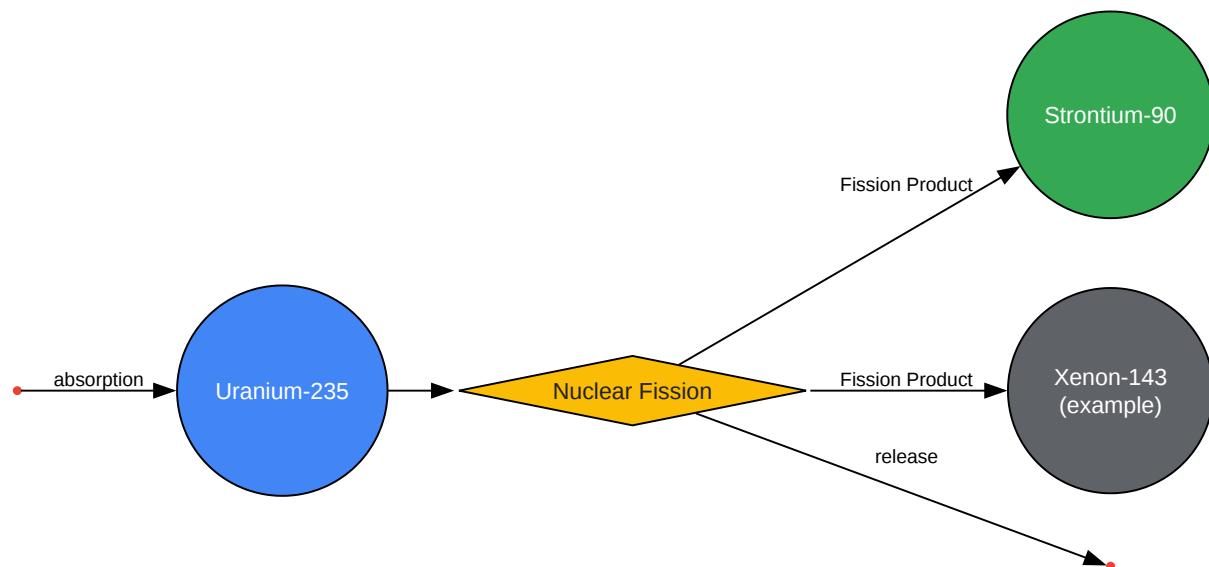
widely accepted radiochemical procedures, such as those outlined by the U.S. Environmental Protection Agency (EPA).[\[11\]](#)[\[12\]](#)[\[13\]](#)

Sample Preparation and Pre-concentration

- Sample Collection and Preservation: Water samples should be preserved with acid (e.g., nitric acid) to a pH < 2 at the time of collection.[\[12\]](#) Solid samples (soil, biota) require drying, ashing, and acid digestion to bring the strontium into solution.
- Addition of Stable Strontium Carrier: A known amount of stable strontium carrier is added to the sample at the beginning of the analysis. This allows for the determination of the chemical yield of the separation process.[\[12\]](#)
- Co-precipitation: Strontium is initially separated from the bulk of the sample matrix by co-precipitation. A common method is the precipitation of strontium carbonate by adding sodium carbonate.[\[12\]](#)

Radiochemical Separation and Purification

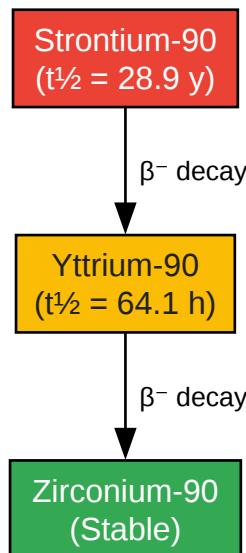
- Nitrate Precipitation: To remove calcium and other interfering ions, the strontium carbonate precipitate is dissolved in nitric acid, and strontium nitrate is selectively precipitated using fuming nitric acid. This step may be repeated for further purification.[\[14\]](#)
- Removal of Barium and Radium: Barium and radium, which are chemically similar to strontium, are removed by precipitating them as chromates.[\[12\]](#)
- Yttrium-90 Removal: **Strontium-90** decays to Yttrium-90 (Y-90). To measure Sr-90, its daughter product, Y-90, is first removed. This is typically achieved by a hydroxide precipitation step where Y-90 precipitates, leaving Sr-90 in the solution.[\[12\]](#)
- Ingrowth of Yttrium-90: The purified strontium sample is then set aside for a specific period (typically about two weeks) to allow for the ingrowth of Y-90 to reach secular equilibrium with Sr-90.[\[15\]](#)
- Separation of Yttrium-90: After the ingrowth period, the newly formed Y-90 is separated from the strontium. This can be done by precipitation of yttrium hydroxide or by solvent extraction.[\[16\]](#)


- Final Precipitation and Mounting: The separated Y-90 is then precipitated as yttrium oxalate, filtered, dried, and mounted on a planchet for counting.[12]

Measurement and Calculation

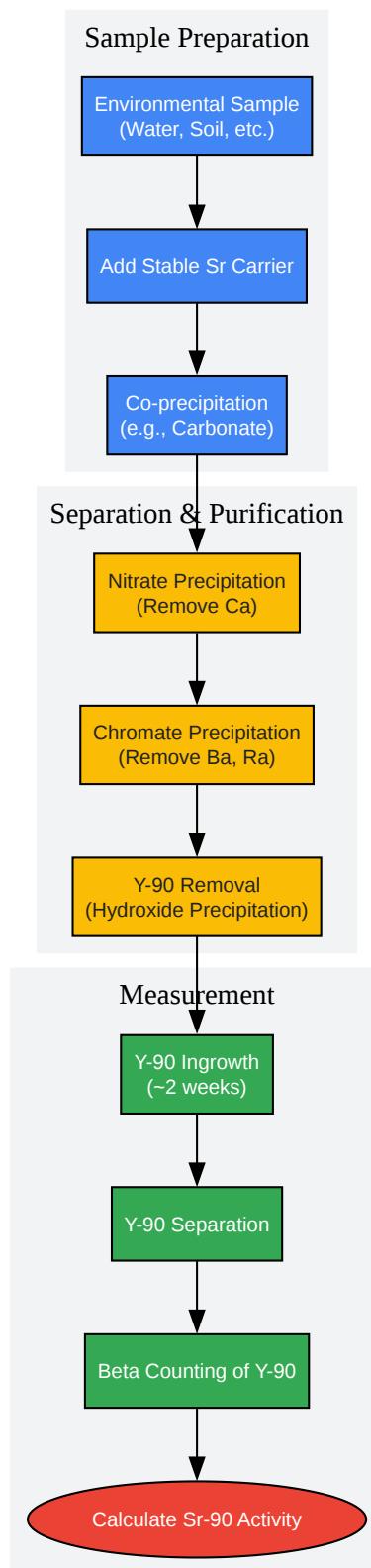
- Beta Counting: The activity of the Y-90 precipitate is measured using a low-background gas-flow proportional counter or a liquid scintillation counter.[4][17]
- Calculation of **Strontium-90** Activity: The activity of **Strontium-90** in the original sample is calculated from the measured activity of its daughter, Y-90, taking into account the chemical yield, counting efficiency, and the ingrowth time.

Visualizations


Nuclear Fission and Strontium-90 Formation

[Click to download full resolution via product page](#)

Caption: Simplified pathway of **Strontium-90** production from Uranium-235 fission.


Decay Chain of Strontium-90

[Click to download full resolution via product page](#)

Caption: The radioactive decay chain of **Strontium-90** to stable Zirconium-90.

Experimental Workflow for Strontium-90 Determination

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the radiochemical determination of **Strontium-90**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. epa.gov [epa.gov]
- 2. nrc.gov [nrc.gov]
- 3. Strontium-90 - Wikipedia [en.wikipedia.org]
- 4. Analytical Methods for the Determination of 90Sr and 239,240Pu in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strontium-90 activity concentration in soil samples from the exclusion zone of the Fukushima daiichi nuclear power plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnnl.gov [pnnl.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. nrc.gov [nrc.gov]
- 9. nwtrb.gov [nwtrb.gov]
- 10. HAZARDOUS WASTE: Pond Algae Sequester Strontium-90 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. EPA Method 905.0: Radioactive Strontium in Drinking Water | Homeland Security Research | US EPA [19january2017snapshot.epa.gov]
- 14. irpa.net [irpa.net]
- 15. RADIOCHEMICAL DETERMINATION OF STRONTIUM-90 (Journal Article) | OSTI.GOV [osti.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Strontium-90: A Technical Guide to Its Environmental Presence and Artificial Genesis]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1230875#natural-abundance-vs-artificial-production-of-strontium-90>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com